6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine
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Overview
Description
6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with an amino group, a methyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted pyridines and trifluoromethoxy-containing molecules, such as:
- 2-Methyl-3-(trifluoromethyl)aniline
- 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino] compounds .
Uniqueness
What sets 6-Amino-2-methyl-3-(2-(trifluoromethoxy)phenyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group, in particular, enhances its stability and bioactivity, making it a promising candidate for various applications.
Properties
Molecular Formula |
C13H11F3N2O |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
6-methyl-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O/c1-8-9(6-7-12(17)18-8)10-4-2-3-5-11(10)19-13(14,15)16/h2-7H,1H3,(H2,17,18) |
InChI Key |
QZNVYBLUYZDQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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